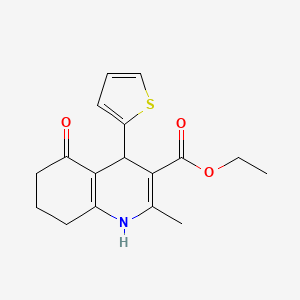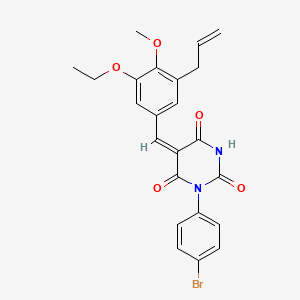
ethyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known as ethyl 2-methyl-5-oxo-4-(2-thienyl)-4,5,6,7,8,9-hexahydroquinoline-3-carboxylate, is a heterocyclic organic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of ethyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate 2-methyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood. However, some studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also interfere with the synthesis of DNA and RNA, leading to cell death. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Ethyl 2-methyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been found to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been found to induce apoptosis in cancer cells. Additionally, it has exhibited antifungal and antibacterial activity. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-methyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several advantages and limitations for laboratory experiments. One of the advantages is its potential anticancer, antifungal, and antibacterial properties, which make it a promising compound for further research. Additionally, it can be synthesized using various methods, making it readily available for laboratory experiments. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its potential applications in scientific research.
Orientations Futures
There are several future directions for the research of ethyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate 2-methyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. One of the directions is to further elucidate its mechanism of action and biochemical and physiological effects. This can be done through in vitro and in vivo studies. Another direction is to explore its potential applications in the treatment of cancer, fungal infections, and bacterial infections. Additionally, further research can be done to optimize its synthesis method and to develop more efficient and cost-effective methods of synthesis.
Méthodes De Synthèse
Ethyl 2-methyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can be synthesized using various methods. One of the commonly used methods is the Hantzsch reaction, which involves the condensation of two molecules of ethyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate acetoacetate with 2-thiophenecarboxaldehyde and ammonium acetate in the presence of ethanol and glacial acetic acid. The reaction proceeds via a series of intermediate steps, leading to the formation of ethyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate 2-methyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate as the final product.
Applications De Recherche Scientifique
Ethyl 2-methyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has potential applications in scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. Some studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been found to possess antifungal activity against various strains of fungi, including Candida albicans. Additionally, it has exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
ethyl 2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-3-21-17(20)14-10(2)18-11-6-4-7-12(19)15(11)16(14)13-8-5-9-22-13/h5,8-9,16,18H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZMRCCKRNYMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CS3)C(=O)CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,6,7,8-pentahydroquinoline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5141333.png)
![ethyl 7-hydroxy-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5141342.png)

![N-[2-(benzylthio)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B5141359.png)
![N-[(2,4-dichlorophenyl)(phenyl)methyl]urea](/img/structure/B5141367.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B5141383.png)
![2-allyl-2-hydroxy-5,5-dimethyl-1-(4-morpholinylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B5141385.png)
![(1,3-benzodioxol-5-ylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5141388.png)


![2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5141403.png)
![3,4-bis[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5141417.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,2-diphenylacetamide](/img/structure/B5141419.png)